(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone
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Overview
Description
(4-Amino-3-(p-tolyl)isothiazol-5-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone, also known as AMPTM, is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields.
Scientific Research Applications
Antimicrobial Activities
Studies on related compounds have shown a range of antimicrobial activities. For example, new pyridine derivatives were synthesized and demonstrated variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, novel 1,2,4-triazole derivatives exhibited good or moderate activities against various microorganisms (Bektaş et al., 2007).
Synthesis and Characterization
Compounds with complex structures undergo synthesis and characterization to understand their properties and potential applications. For instance, the synthesis, quantification, and molecular docking of a novel compound were performed to elucidate its structure using various analytical techniques (FathimaShahana & Yardily, 2020). Another study focused on the synthesis of novel benzoxazine derivatives with anti-stress oxidative properties, showcasing the potential for creating new therapeutic agents (Largeron & Fleury, 1998).
Molecular Docking and Antiviral Activity
Molecular docking studies are essential for predicting the interaction between a drug and its target, which is crucial for drug development. A study synthesized a compound and conducted molecular docking to understand its antiviral activity, pharmacokinetic behavior, and hydrogen bonding interaction (Shahana & Yardily, 2020).
Tubulin Polymerization Inhibitors
Research on certain derivatives has demonstrated their ability to inhibit tubulin polymerization, a crucial process in cell division, indicating potential as cancer therapeutics. One study reported compounds derived from tricyclic heterocycles showing excellent antiproliferative properties and the ability to induce G2/M phase cell cycle blockade in cancer cell lines (Prinz et al., 2017).
Mechanism of Action
Target of Action
Compounds with a thiazole ring, such as this one, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, some thiazole derivatives can inhibit the growth of bacteria, fungi, and viruses, while others can reduce inflammation, relieve pain, or protect neurons .
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways, depending on their specific targets and modes of action .
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they can induce various molecular and cellular changes .
properties
IUPAC Name |
[4-amino-3-(4-methylphenyl)-1,2-thiazol-5-yl]-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2S/c1-15-6-8-16(9-7-15)20-19(23)21(29-24-20)22(27)26-12-10-25(11-13-26)17-4-3-5-18(14-17)28-2/h3-9,14H,10-13,23H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAGHAGLZHELOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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